molecular formula C15H12BrNO3 B5552656 methyl 4-[(2-bromobenzoyl)amino]benzoate

methyl 4-[(2-bromobenzoyl)amino]benzoate

Cat. No.: B5552656
M. Wt: 334.16 g/mol
InChI Key: IKJQHRCSOBEEBP-UHFFFAOYSA-N
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Description

Methyl 4-[(2-bromobenzoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 2-bromobenzoylamino group at the para-position. Its molecular formula is C₁₅H₁₂BrNO₃, with a molar mass of 334.17 g/mol.

Properties

IUPAC Name

methyl 4-[(2-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJQHRCSOBEEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-bromobenzoyl)amino]benzoate typically involves the reaction of 2-bromobenzoyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-bromobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Nitro derivatives.

Scientific Research Applications

Methyl 4-[(2-bromobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(2-bromobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-[(2-bromobenzoyl)amino]benzoate belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Physicochemical Notes Reference ID
This compound C₁₅H₁₂BrNO₃ 334.17 2-Bromobenzoylamino, methyl ester Potential halogen bonding due to ortho-Br; moderate lipophilicity
Pentyl 4-[(2-bromobenzoyl)amino]benzoate C₁₉H₂₀BrNO₃ 390.27 2-Bromobenzoylamino, pentyl ester Higher lipophilicity vs. methyl ester; enhanced membrane permeability
Methyl 4-(carbamoylamino)benzoate C₉H₁₀N₂O₃ 194.19 Urea group (carbamoylamino), methyl ester Aquaporin-3/7 inhibitor; hydrogen-bond donor capability
Methyl 4-((diethylamino)methyl)benzoate C₁₃H₁₉NO₂ 221.29 Diethylaminomethyl, methyl ester Basic side chain; improved solubility in polar solvents
Methyl 3-O-(2-bromobenzoyl)glucopyranoside C₂₁H₂₀BrO₈ 487.28 2-Bromobenzoyl on carbohydrate backbone Enhanced hydrolytic stability; glycosidic linkage

Key Findings:

Ester Chain Length Effects: The pentyl ester analog (C₁₉H₂₀BrNO₃) exhibits higher lipophilicity (logP ~3.5 estimated) compared to the methyl ester (logP ~2.1), which may enhance cell membrane permeability but reduce aqueous solubility . Methyl esters are typically more reactive toward hydrolysis than longer-chain esters, impacting stability in biological systems.

In contrast, para-brominated analogs (e.g., methyl 4-[(4-bromobenzoyl)amino]benzoate) may exhibit improved planarity and stronger π-π stacking interactions . Halogen bonds (C–Br···O/N) in ortho-substituted derivatives can stabilize crystal structures, as observed in phenacyl benzoate analogs .

Aminomethyl derivatives (e.g., methyl 4-((diethylamino)methyl)benzoate) exhibit basicity and enhanced solubility in acidic environments, useful for drug formulation .

Biological Activity Insights: Methyl 4-(carbamoylamino)benzoate derivatives show selective inhibition of aquaporin-3/7 (IC₅₀ values <10 μM), highlighting the importance of the urea group in target engagement . Carbohydrate-based bromobenzoyl esters (e.g., glucopyranoside derivatives) demonstrate stability in aqueous media, making them suitable for prodrug designs .

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